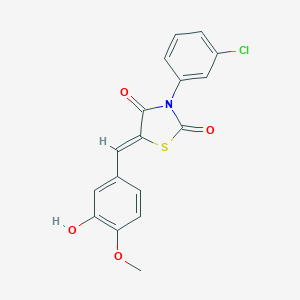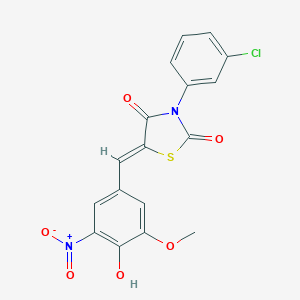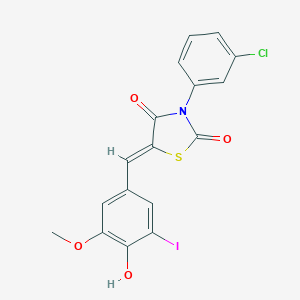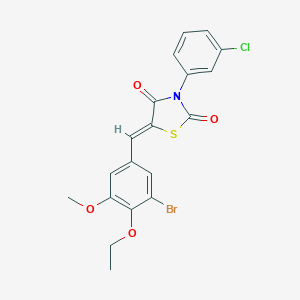![molecular formula C18H18N4O2S B301282 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301282.png)
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP is a thiazolidinone derivative that has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In
科学的研究の応用
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. In addition, 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has shown promise as an anti-diabetic agent by improving glucose tolerance and insulin sensitivity.
作用機序
The mechanism of action of 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has been found to exhibit a range of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has been found to improve glucose tolerance and insulin sensitivity, which are important factors in the treatment of diabetes.
実験室実験の利点と制限
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one has also been found to exhibit a range of therapeutic properties, making it a promising candidate for further research.
However, there are also limitations to using 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action of 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one is not fully understood, which may make it difficult to design experiments to investigate its therapeutic properties.
将来の方向性
There are several future directions for research on 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one. One area of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate its anti-tumor properties and its potential use in the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one and to identify potential targets for its therapeutic use.
Conclusion
In conclusion, 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties and has been found to inhibit the activity of various enzymes and signaling pathways. While there are limitations to using 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one in lab experiments, it remains a promising candidate for further research in the treatment of various diseases.
合成法
The synthesis of 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one involves the condensation of 3-phenyl-1-propionyl-1H-pyrazol-4-carbaldehyde with thiosemicarbazide followed by cyclization with methyl isothiocyanate. The resulting product is then subjected to a Knoevenagel condensation reaction with 2-methyl-4-oxo-3-thiazolidineacetic acid to yield 3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one.
特性
製品名 |
3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C18H18N4O2S |
分子量 |
354.4 g/mol |
IUPAC名 |
(5Z)-3-methyl-2-methylimino-5-[(3-phenyl-1-propanoylpyrazol-4-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N4O2S/c1-4-15(23)22-11-13(16(20-22)12-8-6-5-7-9-12)10-14-17(24)21(3)18(19-2)25-14/h5-11H,4H2,1-3H3/b14-10-,19-18? |
InChIキー |
ANKKPNCCUUCQET-DDZHSLTPSA-N |
異性体SMILES |
CCC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C\3/C(=O)N(C(=NC)S3)C |
SMILES |
CCC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)N(C(=NC)S3)C |
正規SMILES |
CCC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=C3C(=O)N(C(=NC)S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)

![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)

![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)




![4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B301222.png)